1-アセチル-4-ベンゾイルピペリジン

概要

説明

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 1-acetyl-4-benzoylpiperidine, often involves strategic functionalization to introduce acetyl and benzoyl groups. For example, novel piperidine derivatives have been synthesized for their potential anti-acetylcholinesterase activity, indicating the versatility of piperidine scaffolds for functional modification (Sugimoto et al., 1990). Additionally, microbiological transformations have been employed to synthesize hydroxy derivatives of 1-benzoylpiperidine, showcasing the utility of biocatalysis in obtaining structurally diverse piperidines (Parshikov et al., 1992).

Molecular Structure Analysis

The molecular structure of 1-acetyl-4-benzoylpiperidine derivatives can be elucidated using various spectroscopic techniques. For instance, structural and antimicrobial studies of some piperidin-4-ones have provided insight into the conformational preferences and electronic structure of these compounds, highlighting the impact of substituent positioning on molecular geometry (Aridoss et al., 2008).

Chemical Reactions and Properties

Piperidine derivatives undergo a range of chemical reactions, reflecting their chemical properties. For instance, the synthesis and characterization of pyrazoline-zinc complexes demonstrate the reactivity of piperidine-based ligands towards metal coordination, leading to the formation of complexes with interesting structural features (Someya et al., 2011).

Physical Properties Analysis

The physical properties of 1-acetyl-4-benzoylpiperidine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents and the overall molecular conformation. Research into the synthesis and properties of related compounds provides valuable data on how structural variations affect these physical properties (Mercadante et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-acetyl-4-benzoylpiperidine, including reactivity patterns, stability under various conditions, and the ability to undergo specific chemical transformations, are central to its utility in synthetic chemistry. Studies on the reactivity and functionalization of piperidine derivatives offer insights into the chemical behavior and potential applications of these compounds (Jaso et al., 2003).

科学的研究の応用

創薬における役割

ピペリジンは、医薬品設計のための最も重要な合成フラグメントの1つです . その誘導体は20種類以上の医薬品に存在します . ピペリジン含有化合物は、医薬品構築のための最も重要な合成医薬品ブロックの1つを表しています .

抗がん作用

ピペリジン誘導体は、抗がん剤としてさまざまな方法で使用されています . 天然ハーブから単離されたいくつかのピペリジンアルカロイドは、in vitroおよびin vivoの両方でさまざまな種類の癌に対して抗増殖および抗転移効果を示すことがわかりました .

抗ウイルス作用

ピペリジン誘導体は、抗ウイルス剤としても用途があります . 特定のメカニズムと有効性は、特定の誘導体とウイルスの種類によって異なります。

抗マラリア作用

一部のピペリジン誘導体は、抗マラリア特性を持つことがわかりました . これらの化合物は、マラリアの新しい治療法の開発に使用できる可能性があります。

抗菌および抗真菌作用

ピペリジン誘導体は、抗菌剤および抗真菌剤として使用されてきました . これらは、特定の種類の細菌や真菌の増殖を阻害することができ、さまざまな感染症の治療に役立ちます。

鎮痛および抗炎症作用

ピペリジン誘導体は、鎮痛(痛みを和らげる)と抗炎症の特性で使用されてきました . これらは、体内の痛みと炎症を軽減するのに役立ちます。

抗精神病作用

作用機序

Target of Action

Piperidine derivatives, to which 1-acetyl-4-benzoylpiperidine belongs, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It’s worth noting that piperidine derivatives have been developed as inhibitors for various targets, suggesting that 1-acetyl-4-benzoylpiperidine may interact with its targets to inhibit their function .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that 1-acetyl-4-benzoylpiperidine may affect multiple biochemical pathways .

Pharmacokinetics

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, suggesting that they have favorable pharmacokinetic properties .

Result of Action

Piperidine derivatives are known to have a broad spectrum of therapeutic effects .

Safety and Hazards

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that the class of benzylpiperidine-based MAGL inhibitors, which includes 1-Acetyl-4-benzoylpiperidine, have potential as a new class of therapeutic agents .

特性

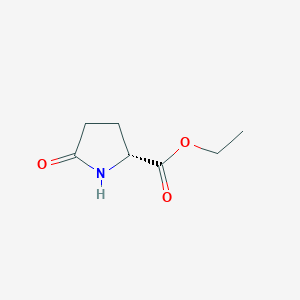

IUPAC Name |

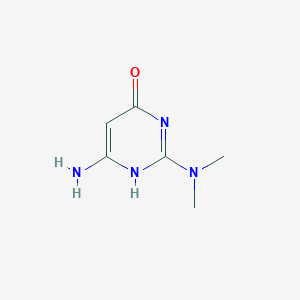

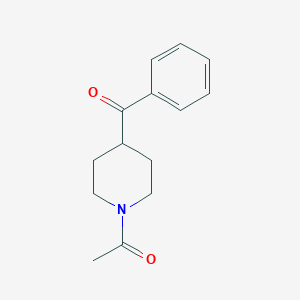

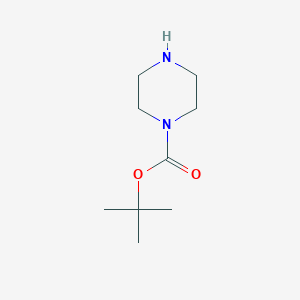

1-(4-benzoylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11(16)15-9-7-13(8-10-15)14(17)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVMJPJBWMFWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372389 | |

| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25519-79-3 | |

| Record name | 1-(4-Benzoyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ACETYL-4-BENZOYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)